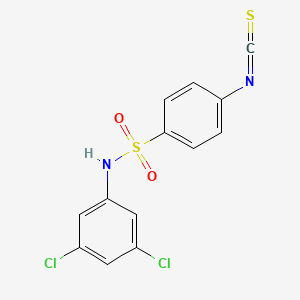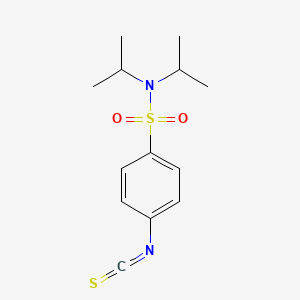![molecular formula C17H15FN2O2S2 B3175330 6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 956576-72-0](/img/structure/B3175330.png)
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C₁₇H₁₅FN₂O₂S₂ . It is a specialty product used primarily in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with a fluorine atom at position 6. The sulfonyl group and isothiocyanate moiety are attached to the phenyl ring. The detailed three-dimensional arrangement of atoms can be visualized using molecular modeling software .
Scientific Research Applications
Environmental Persistence and Bioaccumulation
One study delves into the environmental persistence and bioaccumulation potential of fluorinated substances, including compounds similar to "6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline." The research highlights the challenges in assessing the environmental fate of these substances due to their chemical stability and potential for bioaccumulation. It suggests that while some fluorinated compounds show bioaccumulative characteristics, others do not meet the regulatory criteria for bioaccumulation, emphasizing the need for more research to fully understand their environmental impacts (Conder et al., 2008).
Fluorinated Substance Degradation
Another study focuses on the microbial degradation of polyfluoroalkyl chemicals, which may share structural similarities with the compound . This research provides insight into the biodegradation pathways of fluorinated substances and their transformation into perfluoroalkyl acids (PFAs). It underscores the significance of microbial processes in mitigating the environmental persistence of these chemicals and outlines the complexities of their degradation mechanisms (Liu & Avendaño, 2013).
Applications in Chemosensors
Further research discusses the use of tetrahydroisoquinolines, which are structurally related to "this compound," in developing chemosensors. These compounds have been explored for their potential in detecting a wide range of analytes, showcasing the versatility of tetrahydroisoquinolines in analytical chemistry applications. This highlights the broader implications of research on such fluorinated compounds in sensor technology and diagnostics (Roy, 2021).
Analytical Methods in Antioxidant Activity
Moreover, studies on analytical methods for determining antioxidant activity have utilized compounds with similar structures for assay development. This research emphasizes the importance of understanding the chemical properties and reactions of fluorinated compounds to enhance the accuracy and applicability of antioxidant assays. It illustrates the critical role these compounds play in advancing analytical methodologies in the field of food science and pharmacology (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
6-fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-12-2-3-13-10-14(18)4-9-17(13)20(12)24(21,22)16-7-5-15(6-8-16)19-11-23/h4-10,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRWMQMJLHPEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1S(=O)(=O)C3=CC=C(C=C3)N=C=S)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131605 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-72-0 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


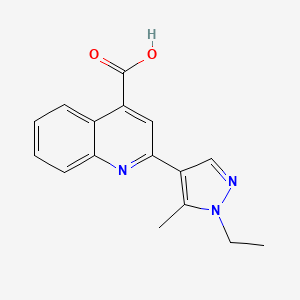
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3175259.png)
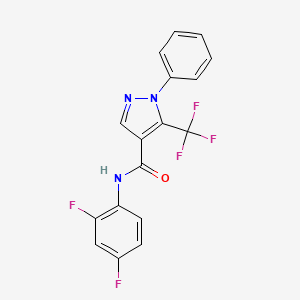
![Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B3175285.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]azepane](/img/structure/B3175294.png)

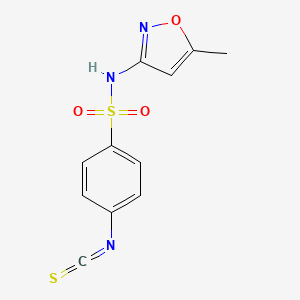
![1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3175315.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3175322.png)
![2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3175326.png)
